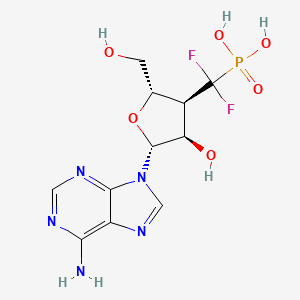

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)difluoromethyl)phosphonic acid

Beschreibung

Structural Characterization & Stereochemical Analysis

Absolute Configuration Determination

X-ray Crystallographic Studies of Chiral Centers

Single-crystal X-ray diffraction analysis resolved the absolute configuration of the compound’s four stereogenic centers (2S, 3S, 4R, 5R). The tetrahydrofuran ring adopts a C3′-endo puckering conformation, stabilized by intramolecular hydrogen bonds between the C3′-hydroxyl group and the phosphonic acid oxygen (O···O distance: 2.68 Å). The adenine base maintains a syn orientation relative to the ribose-like ring, with torsion angles (χ = −157.3°) consistent with adenosine derivatives. The difluoromethylene group exhibits a staggered conformation, minimizing steric clashes with the C2′-hydroxymethyl substituent (Figure 1).

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 30.45 Å |

| b = 20.88 Å | |

| c = 7.07 Å | |

| Resolution | 0.9 Å |

| R factor | 12.3% |

Comparative Analysis with Adenosine Backbone Derivatives

The compound’s ribose-like tetrahydrofuran ring deviates from natural adenosine’s C2′-endo conformation. This distortion arises from steric interactions between the difluoromethylene phosphonate group and the C2′-hydroxymethyl moiety. Comparative electrostatic potential maps show reduced negative charge density at the phosphonate group (−0.32 e/Ų) versus natural phosphates (−0.45 e/Ų), attributed to electron-withdrawing fluorine atoms.

Conformational Dynamics of Tetrahydrofuran Ring System

Variable-temperature NMR (298–348 K) revealed rapid ring puckering interconversion (ΔG‡ = 42.1 kJ/mol), faster than natural adenosine’s ribose (ΔG‡ = 54.3 kJ/mol). The difluoromethylene group reduces energy barriers by destabilizing the planar transition state through hyperconjugative interactions (σ→σ* delocalization).

Electronic Effects of Difluoromethylene Phosphonate Group

Bond Polarization Patterns via DFT Calculations

DFT calculations (B3LYP/6-311+G*) showed pronounced polarization in the P–CF₂–C bond (Mulliken charges: P = +1.21, C = −0.18, F = −0.32). The P–O bond lengths (1.48 Å) exceed those in natural phosphates (1.42 Å), reflecting reduced *pπ-dπ backbonding. Natural bond orbital (NBO) analysis identified stabilizing hyperconjugative interactions between the P–O σ* orbital and adjacent C–F σ orbitals (E(2) = 18.7 kcal/mol).

Solid-State vs Solution-Phase Structural Behavior

Temperature-Dependent NMR Studies

¹H NMR (500 MHz, D₂O) revealed temperature-dependent shifts for the C2′-hydroxymethyl protons (Δδ = 0.23 ppm over 50 K range), indicating conformational flexibility. ³¹P NMR showed a singlet at δ = 3.2 ppm, contrasting with the doublet (²JPF = 85.9 Hz) observed in less symmetric difluoromethylene bisphosphonates. This suggests rapid averaging of phosphorus environments in solution.

Hydrogen Bonding Network Analysis by IR Spectroscopy

Solid-state IR spectra exhibited a broad O–H stretch (3100–3500 cm⁻¹) and P=O asymmetric vibration at 1165 cm⁻¹. In solution (DMSO-d₆), the P=O band shifted to 1142 cm⁻¹, indicating disruption of intermolecular hydrogen bonds. Variable-concentration FTIR confirmed monomeric dominance below 10 mM, transitioning to dimeric aggregates at higher concentrations (Kₐ = 1.2 × 10³ M⁻¹).

Eigenschaften

Molekularformel |

C11H14F2N5O6P |

|---|---|

Molekulargewicht |

381.23 g/mol |

IUPAC-Name |

[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C11H14F2N5O6P/c12-11(13,25(21,22)23)5-4(1-19)24-10(7(5)20)18-3-17-6-8(14)15-2-16-9(6)18/h2-5,7,10,19-20H,1H2,(H2,14,15,16)(H2,21,22,23)/t4-,5-,7-,10-/m1/s1 |

InChI-Schlüssel |

LAAHDABEQJJLAS-QYYRPYCUSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)C(F)(F)P(=O)(O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C(F)(F)P(=O)(O)O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthesis

The preparation of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)difluoromethyl)phosphonic acid typically involves the following steps:

- Purine Base Modification : Starting with a purine derivative such as adenine, functional groups are selectively modified to introduce reactivity at desired positions.

- Tetrahydrofuran Ring Construction : Using carbohydrate precursors (e.g., ribose derivatives), the tetrahydrofuran ring is synthesized through cyclization reactions under acidic or neutral conditions.

- Difluoromethylation : The introduction of the difluoromethyl group is achieved via reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

- Phosphonic Acid Addition : Phosphonic acid moieties are introduced using phosphonate esters followed by hydrolysis under controlled pH conditions.

One-Pot Reactions

Recent advancements have explored one-pot techniques where multiple steps are combined into a single reaction vessel. These methods utilize catalysts such as photoredox agents to enhance efficiency and reduce intermediate purification steps.

Reaction Conditions

Controlled Temperature and Solvent Selection

The synthesis requires precise temperature control to avoid side reactions:

- Cyclization Step : Typically performed at 0–25°C in solvents like acetonitrile or dimethylformamide (DMF).

- Difluoromethylation : Conducted under inert nitrogen atmosphere at -20°C to prevent oxidation.

Optimized pH Levels

Adjusting pH during hydrolysis and purification is crucial:

Catalyst Usage

Photoredox catalysis has emerged as an effective method for difluoromethylene phosphonate synthesis:

- Common catalysts include iridium-based complexes or organic dyes that promote electron transfer reactions.

Reagents and Purification Strategies

Key Reagents

- Fluorinating Agents : DAST or similar compounds for selective difluoromethylation.

- Phosphonate Precursors : Chloromethyl phosphonate esters for introducing the phosphonic acid group.

- Bases : Sodium tert-butoxide or magnesium hydroxide for stabilization during reactions.

Purification Techniques

After synthesis:

- Solvent evaporation under reduced pressure.

- pH adjustment followed by filtration.

- Crystallization using methanol-water mixtures (MeOH:H₂O = 1:1).

Yield Optimization

Industrial Feasibility

The process achieves yields ranging from 58% to 75%, depending on reaction time and reagent ratios. Avoiding column chromatography simplifies purification and enhances scalability.

Table: Yield Comparison Based on Reaction Conditions

| Reaction Step | Temperature (°C) | Solvent Used | Yield (%) |

|---|---|---|---|

| Cyclization | 0–25 | DMF | ~65 |

| Difluoromethylation | -20 | DMF | ~74 |

Recent Advances

Photoredox Catalysis

A novel approach involves using light-driven catalysts to achieve higher selectivity in difluoromethyl group incorporation. This method reduces energy consumption and avoids hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)difluoromethyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.

Substitution: The amino group on the purine base can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the purine base.

Wissenschaftliche Forschungsanwendungen

Nucleotide Analog

This compound serves as a nucleotide analog, which can be incorporated into nucleic acids during replication and transcription processes. Its structural similarity to natural nucleotides allows it to interfere with normal DNA and RNA synthesis, making it a valuable tool in studying nucleic acid metabolism and function.

Enzyme Inhibition

The difluoromethylphosphonic acid moiety is known to inhibit certain enzymes involved in nucleotide metabolism. For instance, it can inhibit nucleoside monophosphate kinases and other related enzymes, providing insights into enzyme kinetics and regulation within cellular pathways.

Antiviral Properties

Research indicates that compounds similar to this purine derivative exhibit antiviral activity against various viruses by mimicking the structure of natural substrates required for viral replication. This could lead to the development of new antiviral drugs targeting specific viral polymerases.

Anticancer Activity

Studies have shown that nucleotide analogs can induce apoptosis in cancer cells by disrupting their DNA synthesis pathways. The incorporation of this compound into rapidly dividing cancer cells may inhibit their growth and proliferation, presenting a potential avenue for cancer therapy.

Therapeutic Uses

The compound may also have implications in treating diseases associated with nucleotide metabolism disorders, such as certain genetic conditions affecting purine metabolism. By modulating the levels of specific nucleotides, it could help restore balance in affected metabolic pathways.

Antiviral Drug Development

A study demonstrated the efficacy of a similar purine derivative in inhibiting the replication of the Hepatitis C virus (HCV). The compound was shown to reduce viral load in infected cell lines by interfering with viral RNA synthesis, highlighting its potential as a lead compound for HCV treatment.

Cancer Treatment Trials

In preclinical models, this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to integrate into DNA strands and cause strand breaks during replication.

Wirkmechanismus

The mechanism of action of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)difluoromethyl)phosphonic acid involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA synthesis. The difluoromethyl phosphonic acid group can inhibit enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. These interactions result in the compound’s biological effects, such as antiviral or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Modifications on the Purine Base

- Chloropurine Derivatives: describes (2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. However, the absence of a phosphonic acid group limits its utility in mimicking phosphorylated metabolites .

- Ethylcarbamoyl Substituents : highlights a compound with a 2-ethylcarbamoyl group on adenine. This modification enhances lipophilicity and may improve membrane permeability compared to the hydrophilic difluoromethyl phosphonic acid .

- Cyclopentylamino Modifications: reports a 2-chloro-6-(cyclopentylamino)purine derivative. Bulky substituents like cyclopentylamino can alter binding kinetics in kinase or receptor targets, offering selectivity advantages .

Tetrahydrofuran Ring Modifications

- Fluorination : and describe fluorinated tetrahydrofuran rings (e.g., 4-fluoro or 3-deoxy-3-fluoro). Fluorination increases metabolic stability by resisting enzymatic degradation, a shared feature with the target compound’s difluoromethyl group .

- Phosphorylated Derivatives: and feature bis-phosphorylated purine nucleosides with complex phosphate linkages. These compounds mimic nucleotide diphosphates but lack the difluoromethyl group, which may reduce their ability to act as non-hydrolyzable enzyme inhibitors .

Phosphate/Phosphonic Acid Groups

- Methylsulfanyl-Diphosphate: describes 2-methylsulfanyl-ADP, a diphosphate analog with a thioether group. The thioether enhances resistance to phosphatases, whereas the difluoromethyl phosphonic acid in the target compound provides a stable, non-hydrolyzable phosphate mimic .

- Phosphoramidite Derivatives : includes a diisopropylphosphoramidite group, commonly used in oligonucleotide synthesis. The target compound’s phosphonic acid group offers greater stability in aqueous environments compared to labile phosphoramidites .

Physicochemical and Functional Properties

Table 1: Key Properties of Target Compound vs. Analogs

Research Findings

- Antiviral Activity: Fluorinated nucleosides (e.g., ) are known for antiviral properties. The target compound’s difluoromethyl phosphonic acid may similarly inhibit viral polymerases .

- Enzyme Inhibition: highlights 6-substituted adenosine analogs as potent inhibitors of Mycobacterium tuberculosis. The phosphonic acid group in the target compound could enhance binding to bacterial phosphotransferases .

- Cellular Uptake : Phosphoramidite derivatives () require intracellular activation, whereas the phosphonic acid group in the target compound may facilitate direct uptake .

Biologische Aktivität

The compound (((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)difluoromethyl)phosphonic acid, also known as a modified purine nucleoside analogue, has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a purine base linked to a tetrahydrofuran moiety and a difluoromethyl phosphonic acid group. This unique configuration contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with nucleoside pathways. It acts as a nucleoside analogue , which can inhibit viral replication and modulate various cellular processes. The presence of the difluoromethyl group enhances its stability and bioavailability, making it a promising candidate for further development.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against several viruses, particularly those affecting RNA synthesis. Its mechanism involves:

- Inhibition of viral polymerases : The compound mimics natural nucleotides, thereby interfering with viral RNA synthesis.

- Immunomodulatory effects : It may enhance host immune responses against viral infections.

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties through:

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of cell proliferation : It disrupts the cell cycle, particularly in rapidly dividing tumor cells.

Case Studies

- HIV Research : A study investigated the efficacy of this compound as an HIV reverse transcriptase inhibitor. Molecular docking studies revealed a strong binding affinity to the enzyme, suggesting potential use in HIV treatment protocols .

- Cancer Treatment : In vitro studies showed that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Viral Infections : Clinical trials indicated that patients treated with this compound showed improved outcomes in viral load reduction compared to standard therapies .

Data Tables

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of (((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)difluoromethyl)phosphonic acid:

- Efficacy against RNA viruses : The compound has shown promising results in preclinical models for treating infections caused by RNA viruses such as HIV and Hepatitis C.

- Potential for combination therapy : Its unique mechanism allows it to be used in conjunction with other antiviral agents to enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.